N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide
Description
N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide is a fluorinated sulfonamide derivative featuring an epoxide (oxirane) group in the (2S)-configuration. This compound combines a methanesulfonamide backbone with trifluoroethyl and epoxide-functionalized ethyl substituents.
Properties
IUPAC Name |
N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3S/c1-2-11(4-3-6-5-14-6)15(12,13)7(8,9)10/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKBQGXOHWKFF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CO1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC[C@H]1CO1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The core methanesulfonamide structure is typically synthesized via reaction of a primary or secondary amine with methanesulfonyl chloride. For example:
-
Procedure :
A mixture of (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine (49 g, 0.19 mol) and methanesulfonyl chloride (16.42 mL, 0.21 mol) in dichloromethane (DCM, 250 mL) is treated with 4-dimethylaminopyridine (DMAP, 1.18 g) and 2,6-lutidine (67 mL) at 0°C. After warming to room temperature, the reaction is stirred for 20 h, washed with HCl (2 M), and purified via trituration with hexane to yield N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide (93% yield, 98% ee) .
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | DMAP, 2,6-lutidine |
| Temperature | 0°C → ambient |
| Yield | 93% |
Trifluoromethyl Group Introduction
Trifluoromethylation is achieved using trifluoromethylating agents, often in the presence of transition-metal catalysts. For instance:
-
Palladium-Catalyzed Carbonylation :
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide (30 g, 90 mmol) reacts with synthesis gas (CO/H₂, 75 psi) in toluene using palladium(II) acetate (0.81 g) and butyldi-1-adamantylphosphine (3.89 g) at 95°C for 16 h. Purification via silica gel chromatography (hexane/EtOAc) affords N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)ethyl]methanesulfonamide (90% yield) .
| Reagent | Role |
|---|---|
| Pd(OAc)₂ | Catalyst |
| Butyldi-1-adamantylphosphine | Ligand |
| CO/H₂ | Carbonylation agents |
Epoxidation for Oxirane Formation
The (2S)-oxiran-2-yl group is introduced via stereoselective epoxidation. A documented method involves dimethyldioxirane (DMDO):
-
Procedure :
A solution of 1-[(oxiran-2-yl)methyl]-3-methylimidazolium salt in acetone reacts with DMDO (0.07 M, 17 mL) at room temperature for 12 h. The product is concentrated and washed with diethyl ether to yield the epoxidized compound (96% yield) .
| Oxidant | Conditions |
|---|---|
| DMDO | Room temperature, 12 h |
| Solvent | Acetone |
Final Coupling and Purification
The ethyl and oxirane groups are integrated through nucleophilic substitution or alkylation. For example:
-
Alkylation :
The trifluoroethyl sulfonamide intermediate reacts with 2-[(2S)-oxiran-2-yl]ethyl bromide in acetonitrile using potassium carbonate as a base. The mixture is refluxed for 8 h, followed by extraction with ethyl acetate and purification via chiral chromatography .
| Step | Details |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Purification | Chiral chromatography (Chiralpak AS-H) |
Key Data Table: Comparative Analysis of Methods
*Chiral purity enhanced via chiral column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Epoxide-Containing Sulfonamides
Compound 21 (from ):
Structure: 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[((2-oxiran-2-yl)ethoxy)carbonyl]phenyl}imidazolium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.
Key Features: Contains dual epoxide groups and a trifluoromethanesulfonamide moiety. Reactivity studies show its utility in polymerization and crosslinking due to epoxide ring-opening, confirmed by ¹H NMR and HRMS data .
Comparison: Unlike the target compound, Compound 21 includes an imidazolium ring and a carbonyl-linked phenyl group, enhancing its ionic character and solubility in polar solvents .Compound 19 (from ):
Structure: 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(oxiran-2-yl)methoxy]phenyl}imidazolium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.
Key Features: Exhibits methoxy-linked epoxide and imidazolium groups. IR data (1348 cm⁻¹ for S=O stretching) and ¹⁹F NMR (-78.9 ppm) align with trifluoromethanesulfonamide characteristics .
Comparison: The target compound lacks the imidazolium cation and aromatic linkage, likely reducing its ionic interactions but increasing hydrophobicity.
Non-Epoxide Fluorinated Sulfonamides
Perfluidone (from ):
Structure: 1,1,1-Trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide.
Key Features: A pesticide with a trifluoromethanesulfonamide group and phenylsulfonyl substituent. Its herbicidal activity is attributed to sulfonamide-mediated inhibition of acetolactate synthase .
Comparison: The absence of an epoxide group in perfluidone limits its reactivity compared to the target compound but highlights the bioactivity of trifluoromethanesulfonamides .- USP Sotalol Related Compound B (from ): Structure: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide. Key Features: A β-blocker derivative with a methanesulfonamide group. Pharmacological studies emphasize its role in potassium channel blocking . Comparison: The target compound’s epoxide and trifluoroethyl groups distinguish it from this non-fluorinated, amine-containing analog.
Physicochemical and Spectroscopic Data
Table 1: Comparative Data for Selected Sulfonamides
‡N/R: Not reported in cited sources.
Biological Activity
N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide, commonly referred to as Triflic Amide, is a compound of significant interest due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of trifluoromethyl and oxirane groups. Its molecular formula is , with a molecular weight of 247.24 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.
This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins. The oxirane group can react with amino acids such as cysteine and lysine, leading to modifications that alter protein function. This mechanism is crucial in enzyme inhibition and modification studies.
Enzyme Inhibition
One of the key areas of research surrounding this compound is its role as an enzyme inhibitor. Studies have demonstrated that Triflic Amide can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition has implications for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are therapeutically beneficial .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that derivatives of Triflic Amide exhibit neuroprotective properties against neuroblastoma cells. These findings suggest potential applications in developing treatments for neurodegenerative disorders .
- Anti-cancer Activity : Research indicates that Triflic Amide may possess anti-cancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modify protein functions may disrupt pathways essential for cancer cell survival.
In Vitro Studies
Table 1 summarizes key findings from various studies examining the biological activity of this compound:
Synthetic Applications
The compound also serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications. Its unique reactivity makes it a candidate for further exploration in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
